molecular formula C20H21N5O B2526453 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide CAS No. 1797982-10-5

3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide

Cat. No.: B2526453
CAS No.: 1797982-10-5
M. Wt: 347.422
InChI Key: WUKKUHVJFGOTGH-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the 4-cyanophenyl intermediate, which is then coupled with the pyrazolopyrimidine derivative under specific conditions. The final step involves the formation of the propanamide linkage through amidation reactions. Common reagents used in these steps include coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the cyanophenyl and pyrazolopyrimidine moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific pathways or receptors in disease treatment.

    Industry: It can be used in the development of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide exerts its effects depends on its interaction with molecular targets. The compound may bind to specific proteins or receptors, modulating their activity through allosteric or competitive inhibition. The pathways involved could include signal transduction cascades or metabolic processes, depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)butanamide
  • 3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)butanamide

Uniqueness

3-(4-cyanophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide is unique due to its specific combination of functional groups and the spatial arrangement of its atoms. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable molecule for targeted research and development.

Properties

IUPAC Name

3-(4-cyanophenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O/c1-15-11-19-23-13-18(14-25(19)24-15)3-2-10-22-20(26)9-8-16-4-6-17(12-21)7-5-16/h4-7,11,13-14H,2-3,8-10H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKKUHVJFGOTGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)CCC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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